molecular formula C18H20FN3O2 B12346082 N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine

N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine

Cat. No.: B12346082
M. Wt: 329.4 g/mol
InChI Key: BOXPUTXQBADJDS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoroaniline with a suitable indanone derivative, followed by cyclization with hydrazine hydrate, can yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, membrane permeability, and binding affinity to molecular targets, making it a valuable compound for drug development .

Biological Activity

N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives of indeno-pyrazole structures have been synthesized using methods such as Claisen-Schmidt condensation and cyclization reactions. For instance, a related compound was synthesized with an 80% yield through the reaction of 3,4-dimethoxybenzaldehyde and a pyrazole derivative under acidic conditions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study screened a series of pyrazole derivatives against various cancer cell lines including leukemia and melanoma. One derivative demonstrated significant activity against the K-562 leukemia cell line with a growth inhibition percentage of 26.95% .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies have shown that these compounds can effectively bind to tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer progression .

Anti-inflammatory and Antioxidant Properties

In addition to anticancer activity, compounds within this chemical class have been reported to possess anti-inflammatory and antioxidant properties. For example, molecular docking studies have indicated that certain derivatives can inhibit prostaglandin reductase (PTGR2), an enzyme involved in inflammatory responses . The presence of functional groups such as methoxy and fluoro substituents enhances these biological activities by influencing the electronic properties of the compounds.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals that modifications on the pyrazole ring and the indeno scaffold significantly influence biological activity. For instance:

Compound StructureActivity TypeKey Findings
3-(4-fluorophenyl) derivativeAnticancerHigh activity against K-562 cells
6,7-dimethoxy derivativesAnti-inflammatoryEffective PTGR2 inhibition
Variants with additional substitutionsAntioxidantEnhanced NLO properties

Case Studies

Case Study 1: Anticancer Screening
A series of pyrazole derivatives were evaluated for their anticancer efficacy using the National Cancer Institute's protocols. One notable compound showed a high degree of effectiveness against multiple cancer types including lung and colon cancers .

Case Study 2: Molecular Docking Analysis
Molecular docking studies conducted on various derivatives indicated strong binding affinity to EGFR and other kinases. The docking poses suggested that specific interactions between the compound's functional groups and active sites of the enzymes are critical for its inhibitory effects .

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine

InChI

InChI=1S/C18H20FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9,14,17-18,20-22H,6H2,1-2H3

InChI Key

BOXPUTXQBADJDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3C(CC2=C1)C(NN3)NC4=CC(=CC=C4)F)OC

Origin of Product

United States

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